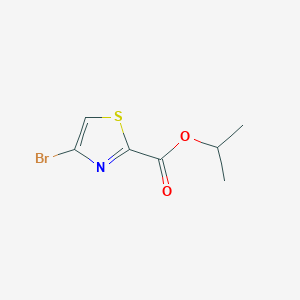
Isopropyl 4-bromothiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl ester group at the 2-position and a bromine atom at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki–Miyaura coupling, which involves the reaction of 2,4-dibromothiazole with an organometallic compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and conditions is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-bromothiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Coupling Reactions: Products include more complex thiazole-containing molecules.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-bromothiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of isopropyl 4-bromothiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring’s electronic properties play a crucial role in its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromothiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl group.
4-bromothiazole-2-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Isopropyl 4-bromothiazole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may enhance its lipophilicity, making it more suitable for certain biological applications compared to its ethyl or acid counterparts .
Eigenschaften
Molekularformel |
C7H8BrNO2S |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
propan-2-yl 4-bromo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-4(2)11-7(10)6-9-5(8)3-12-6/h3-4H,1-2H3 |
InChI-Schlüssel |
APOYAJNBUPXVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=NC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


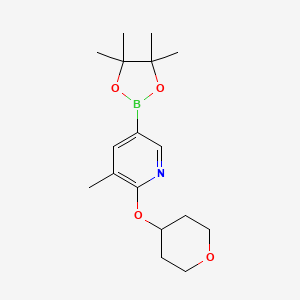
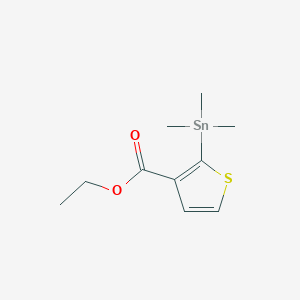
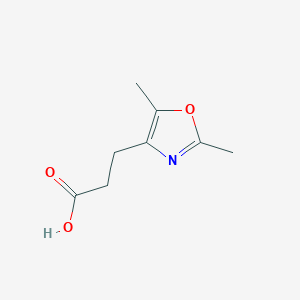
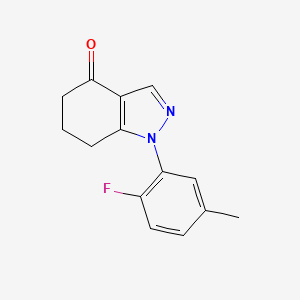
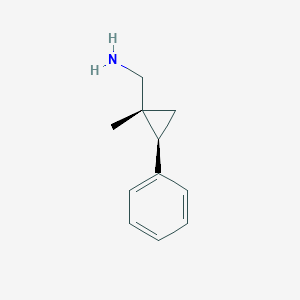
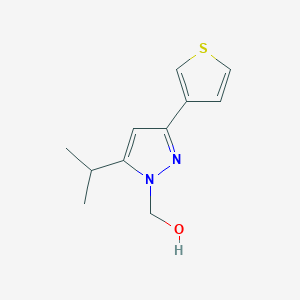
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
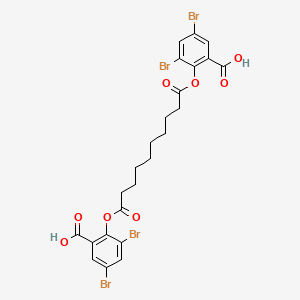
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)

![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)
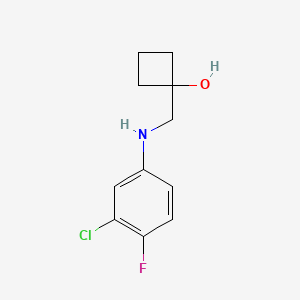
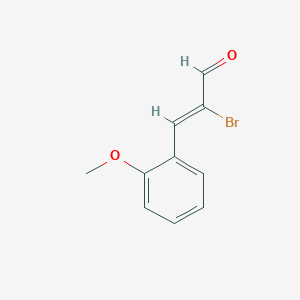
![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
